Leu-met

説明

“Leu-met” or “t-BOC-Leu-Met” is a peptidase substrate used to measure peptidase activity in solution or in live cells . The substrate has an excitation/emission maxima of approximately 330/403. After cleavage by peptidases, the product produces blue-fluorescence .

Synthesis Analysis

The synthesis of “Leu-met” involves complex biochemical processes. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . Moreover, microbial production of Met has been explored as a more sustainable alternative to the chemical synthesis that currently meets the global Met demand .

Chemical Reactions Analysis

“Leu-met” participates in various biochemical reactions. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . More research is needed to fully understand the range of chemical reactions involving “Leu-met”.

科学的研究の応用

Regional Distribution in Rat Brain

Leu-met enkephalin shows significant variation in regional distribution within the rat brain. A study found the highest concentration in the striatum and the lowest in the cerebellum and hippocampus. Notably, met-enkephalin content was higher than that of leu-enkephalin in every brain region examined (Yang, Hong, & Costa, 1977).

Effects on Insulin Sensitivity and Glycemic Control

Leucine (Leu) amplifies the effects of metformin (Met) on insulin sensitivity and glycemic control in diet-induced obese mice. Leu activates Sirt1, which improves insulin sensitivity. When combined with Met, it enables significant reductions in Met doses while maintaining or enhancing efficacy (Fu et al., 2015).

Enkephalin Distribution and Hypophysectomy

Research indicates that the regional concentrations of met- and leu-enkephalin in the brain are not altered by hypophysectomy. This suggests that brain enkephalins may not be derived from pituitary endorphins (Kobayashi et al., 1978).

Activation of AMPK/Sirt1 Pathway

A combination of Leu and Met activates the AMPK/Sirt1 pathway, enhancing insulin sensitivity in skeletal muscle. This interaction also stimulates glucose and lipid metabolism and extends life span in Caenorhabditis elegans (Banerjee, Bruckbauer, & Zemel, 2016).

Presence in the Heart

Enkephalins, including Leu-ENK and Met-ENK, have been identified in the heart of guinea pigs, suggesting their involvement in cardiac reflex mechanisms (Lang et al., 1983).

Electronic Materials from Aliphatic Amino Acids

A study on aliphatic amino acids, including L-Met and L-Leu, found potential in creating biomolecule-based electronic materials. L-Met was identified as a wide bandgap p-type semiconductor, and L-Leu exhibited significant piezoelectric properties (Du, Yuan, Tan, & Yang, 2023).

作用機序

Safety and Hazards

特性

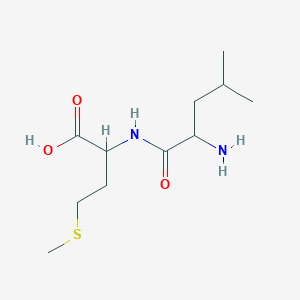

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTISAKGPIGTIJJ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-Met-OH | |

CAS RN |

36077-39-1 | |

| Record name | L-Leucyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

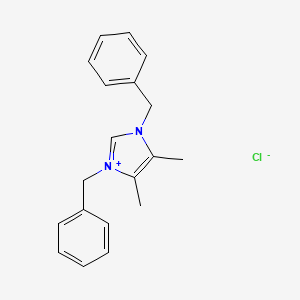

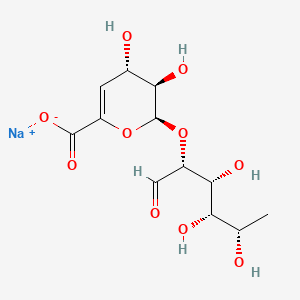

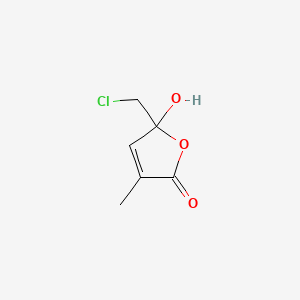

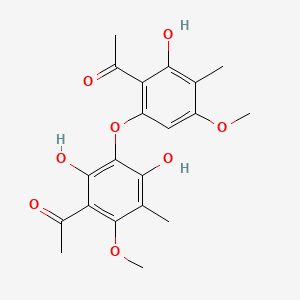

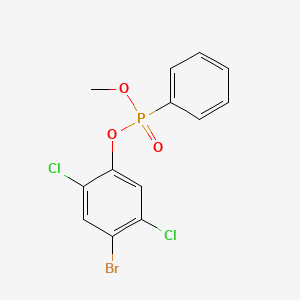

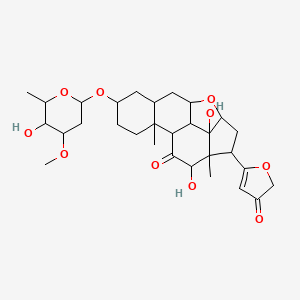

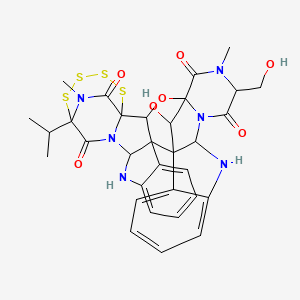

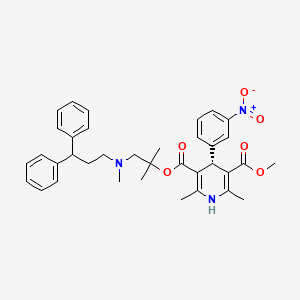

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

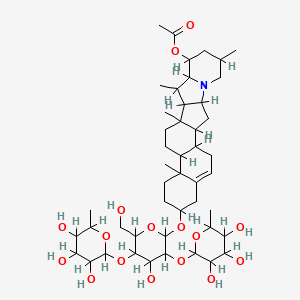

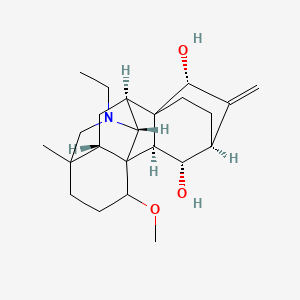

![[(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1674740.png)